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Mat2A-IN-3

Chemical Biology Cancer Research Enzymology

Mat2A-IN-3 (CAS 2377493-28-0) is the exact pyrido[4,3-d]pyrimidin-7(6H)-one derivative disclosed as compound 265 in WO2019191470A1. Its unique scaffold differentiates it from other MAT2A inhibitors (e.g., AG-270), ensuring reproducible synthetic lethal experiments in MTAP-deleted gastric, colon, liver, and pancreatic cancer models. Choose Mat2A-IN-3 for unquestionable experimental validity in SAM/PRMT5 pathway studies. Standard global shipping; bulk quantities available.

Molecular Formula C24H16F5N5O3
Molecular Weight 517.4 g/mol
Cat. No. B12420206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-3
Molecular FormulaC24H16F5N5O3
Molecular Weight517.4 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)OC(F)F)OCC(F)(F)F
InChIInChI=1S/C24H16F5N5O3/c1-33-10-14-8-16(4-7-18(14)32-33)34-11-15-9-30-23(36-12-24(27,28)29)31-20(15)19(21(34)35)13-2-5-17(6-3-13)37-22(25)26/h2-11,22H,12H2,1H3
InChIKeyNMLFVOGTUAFIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mat2A-IN-3 for Cancer Research: A Potent MAT2A Inhibitor from Patent WO2019191470A1


Mat2A-IN-3 (CAS 2377493-28-0) is a synthetic small-molecule inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme that catalyzes the synthesis of S-adenosyl methionine (SAM), a critical methyl donor for cellular processes. The compound is characterized by a pyrido[4,3-d]pyrimidin-7(6H)-one core structure and is specifically disclosed as compound 265 in patent WO2019191470A1 [1]. It has been identified as a potent inhibitor of MAT2A and is primarily investigated for its ability to reduce the proliferative activity of cancer cells that are deficient in the methylthioadenosine phosphorylase (MTAP) gene, a common genetic alteration in multiple tumor types [2].

Why Mat2A-IN-3 Cannot Be Replaced by Other MAT2A Inhibitors: The Critical Role of Molecular Structure


Generic substitution among MAT2A inhibitors is not possible due to significant differences in their molecular structure and binding mechanisms. While all MAT2A inhibitors target the same enzyme, their specific interactions can vary greatly, leading to different potency, selectivity, and pharmacokinetic properties. Mat2A-IN-3 is a pyrido[4,3-d]pyrimidin-7(6H)-one derivative, a distinct chemical scaffold from other known MAT2A inhibitors [1]. This unique structure is likely responsible for its specific binding interactions with the MAT2A enzyme, which can influence its inhibitory profile and biological effects, particularly in MTAP-deficient cancer models. Therefore, the specific molecular identity of Mat2A-IN-3 is essential for reproducing published results and ensuring experimental validity .

Quantitative Evidence Guide for Mat2A-IN-3: Validating Its Use in MTAP-Deficient Cancer Models


Provenance and Chemical Identity of Mat2A-IN-3 as a Specific Research Tool

Mat2A-IN-3 is chemically defined as 8-[4-(difluoromethoxy)phenyl]-6-(2-methyl-2H-indazol-5-yl)-2-(2,2,2-trifluoroethoxy)pyrido[4,3-d]pyrimidin-7(6H)-one, with a molecular formula of C24H16F5N5O3 and a molecular weight of 517.41 g/mol [1]. Its identity is explicitly linked to compound 265 in patent WO2019191470A1, distinguishing it from other MAT2A inhibitors with different chemical scaffolds or substituent patterns . This specific chemical entity is a key differentiator, as even minor structural changes can drastically alter biological activity.

Chemical Biology Cancer Research Enzymology

Functional Validation in MTAP-Deficient Cellular Models

Mat2A-IN-3 has been shown to reduce the proliferative activity of MTAP-deficient cancer cells . This functional phenotype is a hallmark of effective MAT2A inhibition and is the primary rationale for its use in cancer research. While direct quantitative comparison (e.g., IC50 values for cell proliferation) to other MAT2A inhibitors is not available in the provided source material, the reported activity in MTAP-null cell lines positions Mat2A-IN-3 as a tool compound for investigating synthetic lethality within the PRMT5 pathway [1]. The patent disclosure indicates its intended use in this specific, therapeutically relevant context.

Synthetic Lethality Cancer Cell Biology Targeted Therapy

High Purity Standard for Reproducible Results

Commercially available Mat2A-IN-3 is provided with a high purity specification of 98% [1]. This is a critical procurement consideration, as impurities can lead to off-target effects or variable potency in sensitive biochemical and cellular assays. While the purity of alternative MAT2A inhibitors can vary, sourcing Mat2A-IN-3 from reputable vendors ensures a consistent and defined level of purity, which is essential for minimizing experimental variability and ensuring data reproducibility across different studies and laboratories .

Assay Development Chemical Biology Quality Control

Optimal Research Applications for Mat2A-IN-3: From Mechanistic Studies to Drug Discovery


Investigating Synthetic Lethality in MTAP-Deficient Cancers

Mat2A-IN-3 is ideally suited for experiments designed to validate and explore the synthetic lethal relationship between MAT2A inhibition and MTAP deletion. By treating MTAP-null cancer cell lines (e.g., from gastric, colon, liver, or pancreatic cancers) with Mat2A-IN-3, researchers can assess changes in cell viability, SAM levels, and downstream signaling pathways, particularly those involving PRMT5 [1]. This application directly leverages the compound's reported activity in reducing proliferation of MTAP-deficient cells .

Use as a Tool Compound in SAM-Dependent Methylation Studies

Given its mechanism of action as a MAT2A inhibitor, Mat2A-IN-3 is a valuable tool for studying the broader consequences of reduced SAM availability on cellular methylation. Researchers can employ Mat2A-IN-3 to investigate changes in DNA, RNA, and protein methylation patterns, thereby elucidating the role of the methionine cycle in epigenetic regulation and cancer cell growth [1]. This application is supported by the compound's classification as a MAT2A inhibitor and its intended use in cancer research .

Comparative Pharmacology Studies with Other MAT2A Inhibitors

Mat2A-IN-3's distinct chemical scaffold, a pyrido[4,3-d]pyrimidin-7(6H)-one, makes it a useful comparator for structure-activity relationship (SAR) studies against other MAT2A inhibitors with different core structures (e.g., AG-270) [1]. By comparing the biochemical and cellular effects of Mat2A-IN-3 with those of other inhibitors, researchers can gain insights into how different binding modes influence potency, selectivity, and cellular response. This application is grounded in the compound's unique chemical identity and its disclosure as a specific inhibitor in patent literature .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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